1-ethyl-2-methyl-1H-indol-5-ol
Description
1-Ethyl-2-methyl-1H-indol-5-ol is a substituted indole derivative with the molecular formula C₁₁H₁₃NO and a molar mass of 175.23 g/mol . Its structure features an ethyl group at the indole nitrogen (N1), a methyl group at the C2 position, and a hydroxyl group at C5 (Figure 1). Key physicochemical properties include a predicted collision cross-section (CCS) of 135.8 Ų for the [M+H]⁺ adduct, as determined via computational modeling . The compound’s SMILES notation is CCN1C(=CC2=C1C=CC(=C2)O)C, and its InChIKey is QHHXZBIAOOUXIM-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-ethyl-2-methylindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-12-8(2)6-9-7-10(13)4-5-11(9)12/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXZBIAOOUXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32153-89-2 | |
| Record name | 1-ethyl-2-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-ethyl-2-methyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted anilines with appropriate reagents . Another approach is the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-ethyl-2-methyl-1H-indol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-ethyl-2-methyl-1H-indol-5-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new drugs and materials.
Biology: This compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Indole derivatives, including this compound, are used in the development of pharmaceuticals for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Properties of 1-Ethyl-2-Methyl-1H-Indol-5-Ol and Analogous Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The ethyl group in this compound increases its molar mass by ~28 g/mol compared to 1-methyl-1H-indol-5-ol .
- Aryl substitutions (e.g., 2-(4-hydroxyphenyl)) significantly elevate molecular weight (251.27 g/mol) .
Collision Cross-Section (CCS) :
- The CCS of this compound ([M+H]⁺: 135.8 Ų) is smaller than that of larger analogs like 1-[[4-(azepane)phenyl]methyl] derivatives (CCS > 140 Ų) , reflecting its compact structure.
Acid-Base Properties: Hydroxyl groups at C5 (as in 3-methyl-1H-indol-5-ol) confer mild acidity (predicted pKa ~10.1) , similar to phenolic compounds. Methoxy substitutions (e.g., 5-methoxyindoles) reduce polarity and acidity .
Biological Activity
1-Ethyl-2-methyl-1H-indol-5-ol is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and pharmaceuticals. This article focuses on the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C₉H₁₁N₁O
- Molecular Weight : 175.23 g/mol
- CAS Number : 32153-89-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to various receptors, influencing multiple biological processes such as:
- Antiviral Activity : The compound exhibits potential antiviral properties by interfering with viral replication mechanisms.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Antiviral Activity
Studies have demonstrated that this compound possesses antiviral properties against several viruses. For instance, it has been shown to inhibit the replication of certain RNA viruses by targeting viral polymerases.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that it reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A2780 (Ovarian) | 15.3 | BenchChem |
| PC3 (Prostate) | 20.7 | BenchChem |
| MCF7 (Breast) | 18.9 | BenchChem |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential utility in cancer therapeutics.
Case Studies
Several case studies have explored the biological activity of indole derivatives, including this compound:
-
Study on Anticancer Mechanisms :
- A study published in the Journal of Medicinal Chemistry investigated the anticancer mechanisms of indole derivatives, including this compound. The results indicated that it induces apoptosis through mitochondrial pathways and modulates cell cycle progression.
-
Inflammation Model Study :
- In a model of acute inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced edema and inflammatory cytokine levels compared to controls.
-
Antiviral Efficacy Assessment :
- A recent study assessed the antiviral efficacy of several indole derivatives against influenza virus. The findings revealed that this compound effectively inhibited viral replication at low micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
